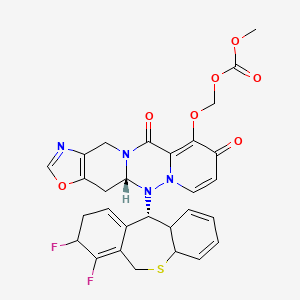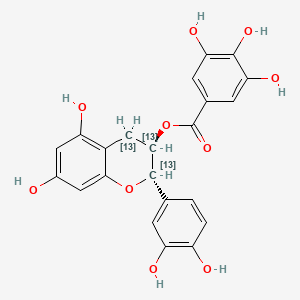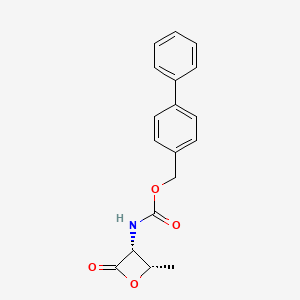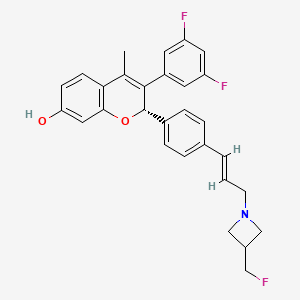
Bexirestrant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bexirestrant is an orally bioavailable selective estrogen receptor degrader and downregulator with potential antineoplastic activity. It specifically targets and binds to both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G. This binding induces a conformational change that results in the degradation of the estrogen receptor, preventing estrogen receptor-mediated signaling and inhibiting the growth and survival of estrogen receptor-expressing cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
Bexirestrant is synthesized through a series of chemical reactions involving the formation of a chromene core with an E-alkene linked to an azetidine base . The synthetic route typically involves the following steps:
- Formation of the chromene core.
- Introduction of the E-alkene linkage.
- Attachment of the azetidine base.
The reaction conditions for these steps include the use of specific reagents and catalysts to facilitate the formation of the desired chemical structure. The exact details of the reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and research applications.
化学反应分析
Types of Reactions
Bexirestrant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
Bexirestrant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective estrogen receptor degradation and downregulation.
Biology: Employed in research on estrogen receptor signaling pathways and their role in cellular processes.
Medicine: Investigated for its potential use in treating estrogen receptor-positive cancers, particularly breast cancer.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
作用机制
Bexirestrant exerts its effects by specifically targeting and binding to both wild-type and mutant forms of the estrogen receptor. This binding induces a conformational change that results in the degradation of the estrogen receptor. By preventing estrogen receptor-mediated signaling, this compound inhibits the growth and survival of estrogen receptor-expressing cancer cells . The molecular targets and pathways involved include the estrogen receptor and its associated signaling pathways.
相似化合物的比较
Bexirestrant is unique in its ability to degrade both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G . Similar compounds include:
Fulvestrant: Another selective estrogen receptor degrader, but with different binding affinities and degradation mechanisms.
Tamoxifen: A selective estrogen receptor modulator that blocks estrogen receptor signaling but does not induce degradation.
Raloxifene: Similar to Tamoxifen, it modulates estrogen receptor activity without inducing degradation.
This compound’s unique ability to target and degrade mutant forms of the estrogen receptor makes it a promising candidate for overcoming acquired antiestrogen drug resistance in cancer therapy .
属性
CAS 编号 |
2505067-70-7 |
|---|---|
分子式 |
C29H26F3NO2 |
分子量 |
477.5 g/mol |
IUPAC 名称 |
(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol |
InChI |
InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1 |
InChI 键 |
DVZLOPUYTKPWHJ-MPWQXXDYSA-N |
手性 SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
规范 SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
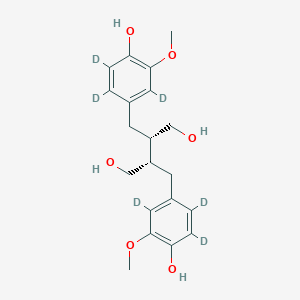
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
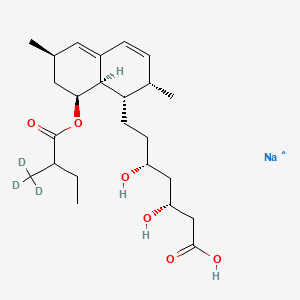
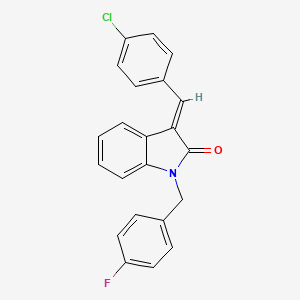
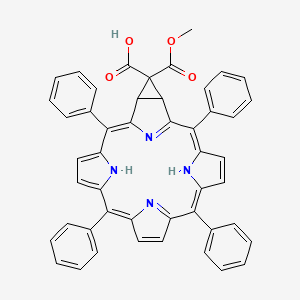
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
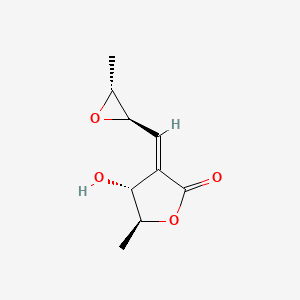
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)

